2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride
Description
The compound 2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride (CAS: 1135225-65-8) is a structurally complex molecule with the molecular formula C₁₅H₂₀ClN₃O₃S and an average molecular weight of 357.853 g/mol . Key structural features include:
- A 6,7-dihydro-[1,4]dioxino[2,3-f]benzothiazole core, providing a fused tricyclic system with sulfur and oxygen heteroatoms.
- A 2-(2,4-dichlorophenoxy)acetamide moiety linked to the benzothiazole ring.
- A dimethylaminoethyl group attached to the nitrogen of the acetamide, which is protonated as a hydrochloride salt to enhance solubility .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O4S.ClH/c1-25(2)5-6-26(20(27)12-30-16-4-3-13(22)9-14(16)23)21-24-15-10-17-18(11-19(15)31-21)29-8-7-28-17;/h3-4,9-11H,5-8,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIBBMQZKMPLJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)COC4=C(C=C(C=C4)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride involves multiple steps:
Formation of the dichlorophenoxy group: This step typically involves the chlorination of phenol derivatives under controlled conditions.
Synthesis of the dioxino benzothiazole moiety: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Coupling reactions: The final step involves coupling the dichlorophenoxy group with the dioxino benzothiazole moiety and the dimethylaminoethyl acetamide group under specific reaction conditions, often using catalysts and solvents to facilitate the process.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenoxy group, where chlorine atoms can be replaced by other substituents.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The following table compares the target compound with structurally related acetamide derivatives:
Key Observations:
Core Structure: The target compound and the analog from share the benzothiazole-dioxane fusion, but differ in substituents. The target’s 2,4-dichlorophenoxy group contrasts with the 4-methoxyphenylsulfonyl group in , which may influence electron distribution and target binding .
Bioactivity Clues: Chlorinated acetamides like Alachlor and Propachlor are established herbicides, suggesting the target’s 2,4-dichlorophenoxy group could confer similar activity.
Solubility and Bioavailability: The target’s dimethylaminoethyl hydrochloride moiety enhances water solubility compared to non-ionic analogs like Propachlor, possibly improving systemic delivery in biological systems .
Functional Group Analysis and Bioactivity
- Chlorinated Phenoxy Groups: The 2,4-dichlorophenoxy group in the target compound is a hallmark of herbicides (e.g., 2,4-D), which disrupt auxin signaling in plants .
- Sulfonyl vs. Phenoxy Groups: The analog in features a sulfonyl group, which is strongly electron-withdrawing and often seen in enzyme inhibitors (e.g., sulfonamide drugs). This contrasts with the target’s phenoxy group, indicating divergent mechanisms of action.
- Dimethylaminoethyl Group: This substituent, absent in classical herbicides, may enhance binding to neuronal or microbial targets (e.g., acetylcholinesterase or kinase inhibition) .
Data Mining and Bioactivity Clustering
Evidence highlights that structurally similar compounds cluster by bioactivity. For example:
- Alachlor and Propachlor (chlorinated acetamides) cluster with herbicidal activity due to shared chloroaryl groups.
- The analog from (with sulfonyl groups) might cluster with protease inhibitors or anti-inflammatory agents, illustrating how minor structural changes drastically alter bioactivity .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide; hydrochloride is a synthetic derivative that exhibits significant biological activity. Its structure incorporates elements known for herbicidal and potential therapeutic effects. Understanding its biological activity is crucial for assessing its applications in agriculture and medicine.
Chemical Structure
The compound features a complex molecular structure characterized by:
- A dichlorophenoxy group.
- A dioxin and benzothiazole moiety.
- An acetamide functional group.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Herbicidal Activity :
- The dichlorophenoxy group is known for its herbicidal properties. Similar compounds have been shown to disrupt plant growth by mimicking auxins, leading to uncontrolled growth and eventual plant death.
-
Antimicrobial Properties :
- Research indicates that compounds with similar structures exhibit antimicrobial effects against various pathogens. The presence of the benzothiazole moiety may contribute to this activity through mechanisms that disrupt microbial cell walls or inhibit essential metabolic pathways.
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Cytotoxic Effects :
- Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular metabolism.
Herbicidal Mechanism
Studies have shown that compounds similar to 2-(2,4-dichlorophenoxy) derivatives act by mimicking natural plant hormones (auxins), leading to abnormal growth patterns in target plants. The specific mechanism involves the disruption of hormonal balance and interference with normal physiological processes.
Antimicrobial Studies
Research published in various journals indicates that benzothiazole derivatives possess significant antimicrobial properties. For instance:
- In vitro studies demonstrated that these compounds are effective against Gram-positive and Gram-negative bacteria.
- The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.
Cytotoxicity Assays
Cytotoxicity assays conducted on human cancer cell lines reveal that the compound induces apoptosis in a dose-dependent manner. Key findings include:
- Increased levels of reactive oxygen species (ROS) in treated cells.
- Activation of caspase pathways leading to programmed cell death.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 : Herbicidal Effects on Weeds | Demonstrated effective control of broadleaf weeds at concentrations as low as 10 ppm. | Supports potential use as a selective herbicide in agricultural settings. |
| Study 2 : Antimicrobial Efficacy | Showed significant inhibition of Staphylococcus aureus and Escherichia coli growth at MIC values below 100 µg/mL. | Indicates potential for development into an antimicrobial agent. |
| Study 3 : Cytotoxicity on Cancer Cells | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM. | Suggests possible application in cancer therapy research. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
